

Navigating the Stability and Storage of GSK3145095: A Technical Support Guide

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Compound of Interest

Compound Name: GSK3145095

Cat. No.: B607824

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **GSK3145095**, a potent and orally active RIP1 kinase inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store **GSK3145095** powder?

A1: Recommendations for the storage of solid **GSK3145095** are summarized in the table below. For long-term storage, -20°C is the optimal temperature to ensure stability for up to three years.

Q2: What is the recommended solvent for preparing **GSK3145095** stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **GSK3145095**.^{[1][2]}

Q3: How should I store **GSK3145095** stock solutions?

A3: Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Storage at -80°C will maintain stability for up to two years.^[1]

Q4: Can I store the stock solution at -20°C?

A4: Yes, but the stability period is reduced. At -20°C, the stock solution is generally stable for up to one year.^[1]

Q5: Are there any special considerations when using DMSO to dissolve **GSK3145095**?

A5: Yes, it is critical to use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of **GSK3145095**.^{[1][2]} Sonication may be required to fully dissolve the compound.

Storage Conditions Summary

Form	Storage Temperature	Duration	Reference
Powder	-20°C	3 years	^[1]
4°C	2 years	^[1]	
In Solvent (DMSO)	-80°C	2 years	^[1]
-20°C	1 year	^[1]	

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Difficulty Dissolving Powder	1. Use of old or wet DMSO. 2. Insufficient mixing.	1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Briefly sonicate the solution to aid dissolution.
Precipitation in Stock Solution upon Freezing	Improper initial dissolution.	Ensure the compound is fully dissolved before the initial freezing. If precipitation occurs upon thawing, warm the vial to room temperature and sonicate briefly to redissolve.
Inconsistent Experimental Results	1. Degradation from multiple freeze-thaw cycles. 2. Instability in aqueous media.	1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Prepare fresh dilutions in aqueous buffers immediately before use.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

- **Acclimatization:** Allow the vial of **GSK3145095** powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of **GSK3145095** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of **GSK3145095**: 397.38 g/mol).
- **Dissolution:** Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.
- **Aliquoting and Storage:** Dispense the stock solution into single-use, tightly sealed vials. Store immediately at -80°C for long-term storage or -20°C for shorter-term storage.

General Protocol for a Stability-Indicating HPLC Method

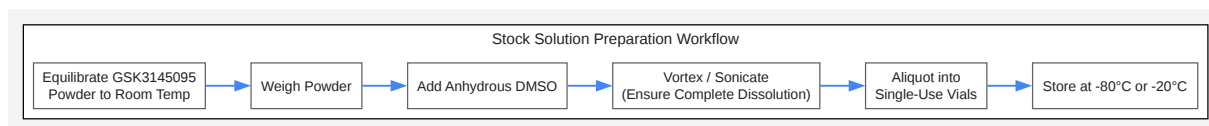
This protocol provides a general framework for assessing the stability of **GSK3145095**. Method optimization and validation are required for specific applications.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Sample Preparation:
 - Prepare a standard solution of **GSK3145095** of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).
 - Subject **GSK3145095** samples to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to induce degradation.
 - Prepare the stressed samples for injection by diluting them to the same concentration as the standard.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection Wavelength: Determined by UV scan of **GSK3145095**.
 - Gradient: A linear gradient optimized to separate the parent peak from any degradation products.
- Analysis:
 - Inject the standard and stressed samples.

- Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent **GSK3145095** peak.
- Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradants.

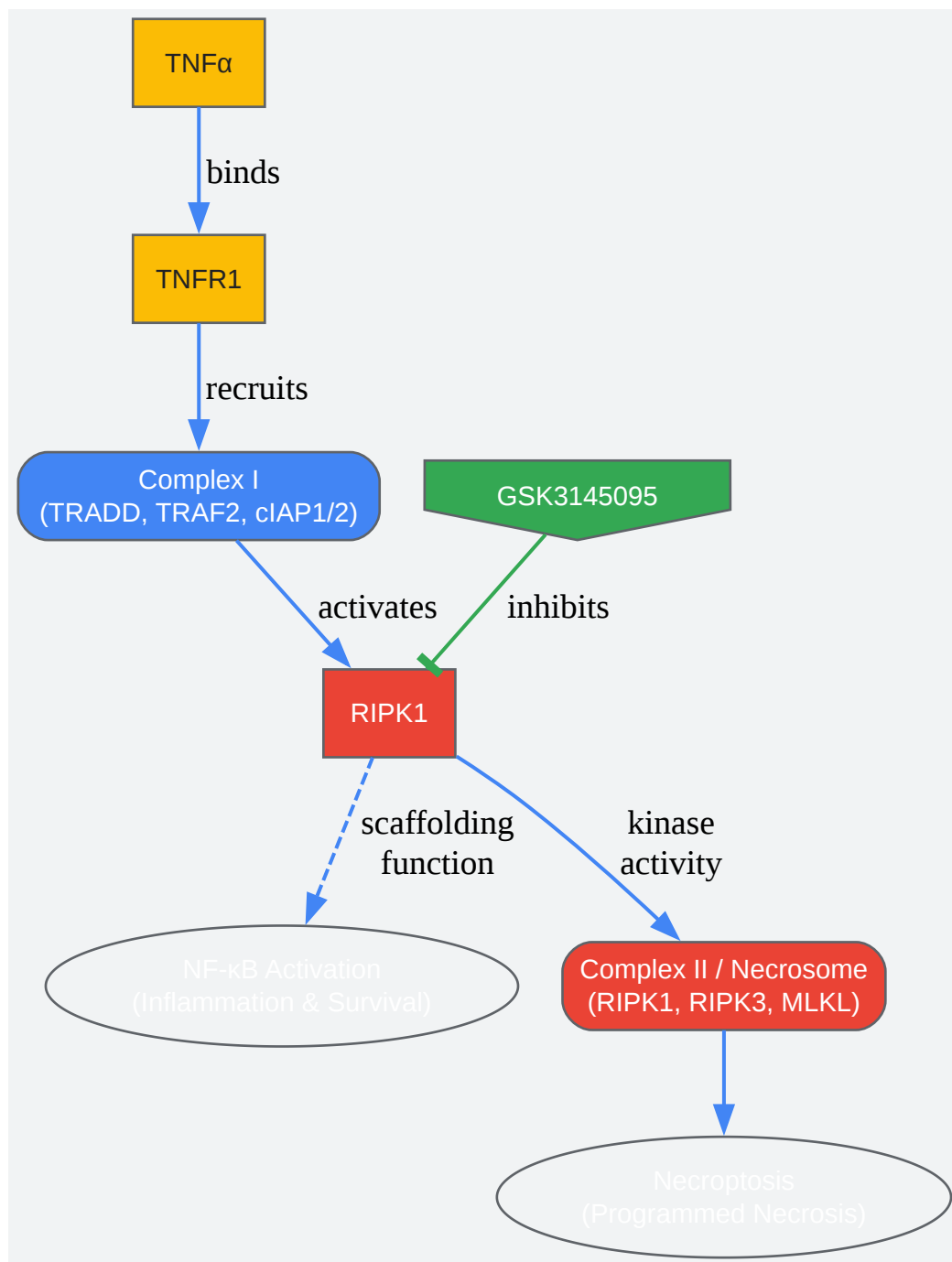
Visualizing the Mechanism of Action

GSK3145095 is an inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). [2][3][4] RIPK1 is a key regulator of cellular stress responses, mediating inflammation and programmed cell death pathways, including necroptosis.[5][6][7] The following diagrams illustrate the experimental workflow for preparing a stock solution and the signaling pathway targeted by **GSK3145095**.



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Caption: Workflow for preparing **GSK3145095** stock solutions.



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Caption: **GSK3145095** inhibits RIPK1 kinase activity, blocking necroptosis.

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